molecular formula C15H20N2O3 B2711203 (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxypiperidin-1-yl)methanone CAS No. 2034431-91-7

(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxypiperidin-1-yl)methanone

Cat. No. B2711203
CAS RN: 2034431-91-7
M. Wt: 276.336
InChI Key: SKYUZNDRNHHYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized and studied. For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Protein Kinase Inhibition

(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxypiperidin-1-yl)methanone: has been investigated as a scaffold for protein kinase inhibition. Researchers synthesized derivatives by opening the central cycle to yield (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These compounds were evaluated against a panel of protein kinases. Notably, the planar pyrido[3,4-g]quinazoline tricyclic system was crucial for maintaining protein kinase inhibitory potency .

Antitubercular Activity

Indole derivatives derived from pyridine and (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxypiperidin-1-yl)methanone have been explored for their antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Further studies are needed to understand their efficacy in treating tuberculosis .

properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(3-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-2-1-7-17(9-13)15(19)12-5-6-16-14(8-12)20-10-11-3-4-11/h5-6,8,11,13,18H,1-4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYUZNDRNHHYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)OCC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxypiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.